LogP Differentiation: Dimethyl 4-Fluorophthalate vs. Dimethyl Phthalate and Dimethyl 4-Chlorophthalate
Dimethyl 4-fluorophthalate exhibits a computed logP of 1.40, placing its lipophilicity between unsubstituted dimethyl phthalate (logP 1.26) and the 4-chloro analog (logP 1.91) . This 0.14 log-unit increase over the non-fluorinated parent and 0.51 log-unit decrease relative to the 4-chloro congener correspond to a ~1.4-fold and ~3.2-fold difference in octanol-water partition coefficient, respectively. The intermediate logP of the 4-fluoro derivative is a consequence of fluorine's strong electronegativity coupled with its small van der Waals radius, providing a nuanced polarity adjustment unavailable with larger halogens.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.40 (computed, ACD/Labs or ChemAxon consensus) |
| Comparator Or Baseline | Dimethyl phthalate: logP = 1.26; Dimethyl 4-chlorophthalate: logP = 1.91 |
| Quantified Difference | ΔlogP = +0.14 vs dimethyl phthalate; ΔlogP = –0.51 vs dimethyl 4-chlorophthalate |
| Conditions | In silico prediction datasets aggregated by ChemicalBook, ChemSrc, and GuideChem; experimental logP not reported for the 4-fluoro analog |
Why This Matters
A 0.5 log-unit shift can alter membrane permeability and metabolic stability profiles in drug-candidate series, making the 4-fluoro ester a distinct design tool for balancing potency and clearance.
